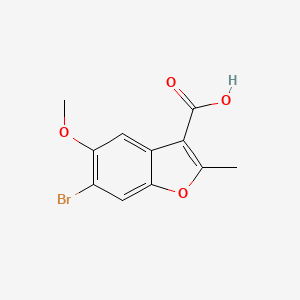

6-Bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO4/c1-5-10(11(13)14)6-3-9(15-2)7(12)4-8(6)16-5/h3-4H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGKLLHUCLEHTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Bromination: Introduction of a bromine atom into the benzofuran ring.

Methoxylation: Addition of a methoxy group to the benzofuran ring.

Carboxylation: Introduction of a carboxylic acid group at the desired position.

These steps often require specific reagents and conditions, such as bromine or N-bromosuccinimide for bromination, methanol and a base for methoxylation, and carbon dioxide or carboxylating agents for carboxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the methoxy group to a hydroxyl group or further oxidation to a carbonyl group.

Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.

Substitution: Replacement of the bromine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, while reduction could produce 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-methanol.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that benzofuran derivatives, including 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid, exhibit significant anticancer properties. Research indicates that modifications at specific positions on the benzofuran ring can enhance antiproliferative activity against various cancer cell lines. For example, compounds with a methyl group at the C–3 position demonstrated increased potency, with some derivatives showing up to four times greater activity compared to their unsubstituted counterparts .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Substituents | Antiproliferative Activity (IC50) |

|---|---|---|

| 10c | R3 = Me | Significant increase in activity |

| 10h | R3 = Me, R6 = OMe | 2–4 times greater than 10g |

| 10j | R3 = Me, R7 = OMe | Lower activity compared to 10h |

The mechanism of action for these compounds likely involves interaction with cellular targets such as enzymes or receptors, modulating pathways associated with cell proliferation and apoptosis .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Studies have shown that benzofuran derivatives can inhibit the growth of various bacterial strains. The presence of halogenated groups enhances their binding affinity to microbial targets, increasing their efficacy as antimicrobial agents .

In addition to its anticancer and antimicrobial activities, this compound is being explored for other biological activities, including antiviral effects. The structural features of benzofurans contribute to their ability to interact with biological macromolecules, making them promising candidates for drug development .

Industrial Applications

In the industrial sector, this compound serves as a building block in the synthesis of specialty chemicals and materials. Its unique chemical structure allows for the development of new compounds with tailored properties for specific applications .

Case Studies and Research Findings

Several studies highlight the versatility and potential of this compound:

- Anticancer Study : A comparative study demonstrated that introducing specific substituents on the benzofuran core significantly enhances anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin .

- Antimicrobial Evaluation : Another research effort focused on synthesizing halogenated benzofurans showed promising results against a range of bacterial pathogens. These findings suggest that further exploration into structure-activity relationships could yield effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 6-Bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzofuran derivatives are highly dependent on substituent type, position, and functional groups. Below is a comparative analysis with key analogues:

Key Observations:

- Carboxylic Acid vs. Ester Derivatives : The carboxylic acid group in the target compound increases hydrophilicity compared to ester derivatives (e.g., compounds 4, 7, 9), which may reduce cell permeability but improve solubility in aqueous environments .

- Methoxy vs. Hydroxy Groups : Methoxy substitution at C5 (target compound) enhances metabolic stability compared to hydroxy groups, which are prone to glucuronidation .

Physicochemical Properties

- Lipophilicity : LogP values for ester derivatives range from 5.7 (compound 9, ) to higher values for aryl-substituted analogues (e.g., compound 4), whereas the carboxylic acid form of the target compound likely has a lower LogP, favoring solubility.

- Crystallography : Structural confirmation of related compounds (e.g., compound VI in ) relied on X-ray crystallography using SHELX programs, a common method for benzofuran derivatives .

Biological Activity

6-Bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer, antimicrobial, and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the benzofuran class, characterized by a benzene ring fused to a furan ring. Its specific substituents—bromine at the 6th position and a methoxy group at the 5th position—contribute to its unique reactivity and biological properties. The molecular formula is with a molecular weight of approximately 303.12 g/mol.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can lead to modulation of biochemical pathways, such as:

- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting cancer cell growth through mechanisms that induce apoptosis.

- Antimicrobial Activity : Preliminary studies indicate that it may disrupt microbial cell function, leading to growth inhibition.

Anticancer Activity

Recent research highlights the compound's promising anticancer properties. A comparative study evaluated its efficacy against various human cancer cell lines, revealing significant antiproliferative effects. For example, in vitro tests showed that this compound exhibited higher potency than established chemotherapeutics like Combretastatin-A4 (CA-4) across several cancer types.

| Cell Line | IC50 (µM) | Comparison with CA-4 |

|---|---|---|

| A549 | 5.0 | 10-fold more potent |

| HCT116 | 3.2 | Significantly higher |

| MCF7 | 4.5 | Comparable |

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values suggest strong activity against common pathogens:

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.05 |

| Escherichia coli | 0.02 |

| Candida albicans | 0.01 |

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of benzofuran exhibited enhanced cytotoxicity when modified at specific positions on the benzofuran ring. The introduction of substituents at the C–3 and C–6 positions led to compounds with improved potency against cancer cell lines .

- Antimicrobial Research : Another research effort focused on the synthesis and evaluation of various benzofuran derivatives, including this compound, which demonstrated significant antibacterial activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid?

- Methodology : Synthesis often involves halogenation and functionalization of benzofuran precursors. For example, NaH in THF can deprotonate phenolic intermediates to facilitate alkylation or coupling reactions, as demonstrated in the synthesis of related benzofuran derivatives . Additionally, bromination of methoxy-substituted benzofuran cores (e.g., using NBS or Br₂) followed by carboxylation via metal-catalyzed carbonylation (e.g., Pd/CO) is a viable pathway.

Q. How is the purity and structural integrity of this compound validated in research settings?

- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity thresholds) is standard for purity assessment, as seen in quality control protocols for structurally similar compounds . Nuclear Magnetic Resonance (NMR; ¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) confirm molecular structure, while X-ray crystallography resolves stereochemical ambiguities, as applied to analogous brominated benzofuran derivatives .

Q. What solvent systems are optimal for recrystallization?

- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) or mixtures (e.g., ethanol/water) are preferred due to the compound’s carboxylic acid group. For example, related bromo-methoxy benzoic acids with melting points >180°C (e.g., 5-Bromo-4-methoxythiophene-3-carboxylic acid, mp 155–156°C) are recrystallized from ethanol .

Advanced Research Questions

Q. How do substituent positions (e.g., bromo, methoxy) influence electronic properties and reactivity?

- Methodology : Density Functional Theory (DFT) calculations predict electron-withdrawing effects of bromine and electron-donating effects of methoxy groups, altering the compound’s acidity (pKa) and electrophilicity. Comparative studies of brominated benzoic acids (e.g., 2-Bromo-5-methylbenzoic acid vs. 4-Bromo-3-methylbenzoic acid) reveal substituent-dependent melting point variations (e.g., 181°C vs. 257–260°C) , suggesting steric and electronic impacts on crystallinity.

Q. What catalytic systems enable efficient cross-coupling reactions for further functionalization?

- Methodology : Suzuki-Miyaura coupling using aryl boronic acids (e.g., 6-Bromo-2-fluoro-3-methoxyphenylboronic acid) and Pd catalysts (e.g., Pd(PPh₃)₄) introduces aryl/heteroaryl groups at the bromine position . Microwave-assisted conditions enhance reaction efficiency for sterically hindered derivatives.

Q. How can conflicting spectroscopic or physical data (e.g., melting points) be resolved?

- Methodology : Discrepancies in reported melting points (e.g., 257–260°C for 5-Bromo-1-benzofuran-2-carboxylic acid vs. 188–190°C for 5-Bromofuroic acid ) may arise from polymorphism or impurities. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) clarify phase transitions, while controlled recrystallization protocols ensure reproducibility.

Q. What strategies mitigate decomposition during long-term storage?

- Methodology : Storage at 0–6°C under inert atmosphere (argon) prevents hydrolysis of acid-sensitive groups. For analogs like (5-Bromo-2-fluorophenyl)acetonitrile, refrigeration and desiccant use (e.g., molecular sieves) are critical . Stability studies via accelerated degradation (40°C/75% RH) identify optimal storage conditions.

Q. How is the compound utilized in structure-activity relationship (SAR) studies for drug discovery?

- Methodology : The benzofuran core is a pharmacophore in antimicrobial and anti-inflammatory agents. Functionalization at C-3 (carboxylic acid) and C-6 (bromine) modulates bioactivity. For example, mycophenolic acid derivatives with methoxy and methyl groups exhibit immunosuppressive properties, guiding SAR optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.